Product packaging for Afovirsen sodium(Cat. No.:CAS No. 138330-98-0)

Afovirsen sodium

Katalognummer: B590682
CAS-Nummer: 138330-98-0
Molekulargewicht: 6684 g/mol
InChI-Schlüssel: ZWXNIBJNMPZZKZ-JILWZBBZSA-A
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Afovirsen sodium is a 20-mer phosphorothioate antisense oligonucleotide (ASO) designed for research applications. Its sequence is complementary to the messenger RNA (mRNA) sequence for the translation initiation codon of the E2 protein, which is vital for the replication of human papillomaviruses (HPV) types 6 and 11 . By binding to this specific mRNA target, this compound acts as an antisense therapeutic, inhibiting the production of the E2 protein and thus impairing viral replication . This mechanism makes it a valuable tool for studying HPV biology and exploring antisense therapeutic strategies. Pharmacokinetic studies of 14C-labeled this compound in humans have shown that the intact compound persists in target tissues for extended periods, with concentrations exceeding the estimated minimal inhibitory concentration for at least 72 hours after a single intradermal injection . The clearance of afovirsen is primarily attributed to slow metabolism, and data suggests that a once- or twice-weekly dosing regimen may be appropriate in a clinical research context . As a pioneering antisense oligonucleotide, this compound represents a significant compound for researchers investigating the pharmacology, mechanisms, and potential of oligonucleotide-based therapies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C192H231N57Na19O107P19S19 B590682 Afovirsen sodium CAS No. 138330-98-0

Eigenschaften

CAS-Nummer

138330-98-0

Molekularformel

C192H231N57Na19O107P19S19

Molekulargewicht

6684 g/mol

IUPAC-Name

nonadecasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C192H250N57O107P19S19.19Na/c1-79-46-238(184(271)221-163(79)252)144-27-89(108(55-250)318-144)338-358(281,377)300-64-117-98(36-146(327-117)240-48-81(3)165(254)223-186(240)273)353-372(295,391)317-74-127-106(44-154(337-127)248-77-207-157-161(248)217-174(202)219-172(157)261)355-373(296,392)307-63-116-94(32-141(326-116)235-23-15-133(198)214-181(235)268)343-363(286,382)310-68-121-104(42-152(331-121)246-54-87(9)171(260)229-192(246)279)352-371(294,390)312-70-123-101(39-149(333-123)243-51-84(6)168(257)226-189(243)276)349-368(291,387)304-60-113-91(29-138(323-113)232-20-12-130(195)211-178(232)265)340-360(283,379)302-58-111-95(33-142(321-111)236-24-16-134(199)215-182(236)269)344-364(287,383)315-72-125-105(43-153(335-125)247-76-206-156-159(201)204-75-205-160(156)247)354-374(297,393)313-71-124-102(40-150(334-124)244-52-85(7)169(258)227-190(244)277)350-369(292,388)305-61-114-93(31-140(324-114)234-22-14-132(197)213-180(234)267)342-362(285,381)309-67-120-103(41-151(330-120)245-53-86(8)170(259)228-191(245)278)351-370(293,389)311-69-122-100(38-148(332-122)242-50-83(5)167(256)225-188(242)275)348-367(290,386)303-59-112-90(28-137(322-112)231-19-11-129(194)210-177(231)264)339-359(282,378)301-57-110-92(30-139(320-110)233-21-13-131(196)212-179(233)266)341-361(284,380)308-66-119-99(37-147(329-119)241-49-82(4)166(255)224-187(241)274)347-366(289,385)306-62-115-96(34-143(325-115)237-25-17-135(200)216-183(237)270)345-365(288,384)316-73-126-107(45-155(336-126)249-78-208-158-162(249)218-175(203)220-173(158)262)356-375(298,394)314-65-118-97(35-145(328-118)239-47-80(2)164(253)222-185(239)272)346-357(280,376)299-56-109-88(251)26-136(319-109)230-18-10-128(193)209-176(230)263;;;;;;;;;;;;;;;;;;;/h10-25,46-54,75-78,88-127,136-155,250-251H,26-45,55-74H2,1-9H3,(H,280,376)(H,281,377)(H,282,378)(H,283,379)(H,284,380)(H,285,381)(H,286,382)(H,287,383)(H,288,384)(H,289,385)(H,290,386)(H,291,387)(H,292,388)(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H2,193,209,263)(H2,194,210,264)(H2,195,211,265)(H2,196,212,266)(H2,197,213,267)(H2,198,214,268)(H2,199,215,269)(H2,200,216,270)(H2,201,204,205)(H,221,252,271)(H,222,253,272)(H,223,254,273)(H,224,255,274)(H,225,256,275)(H,226,257,276)(H,227,258,277)(H,228,259,278)(H,229,260,279)(H3,202,217,219,261)(H3,203,218,220,262);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,357?,358?,359?,360?,361?,362?,363?,364?,365?,366?,367?,368?,369?,370?,371?,372?,373?,374?,375?;;;;;;;;;;;;;;;;;;;/m0.................../s1

InChI-Schlüssel

ZWXNIBJNMPZZKZ-JILWZBBZSA-A

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)([O-])OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=S)([O-])OCC5C(CC(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)([O-])OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=CN=C2N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)O)[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=S)([O-])OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)OP(=S)([O-])OC[C@@H]5[C@H](C[C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)([O-])OC[C@@H]8[C@H](C[C@@H](O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)([O-])OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=S)([O-])OCC5C(CC(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)([O-])OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Synonyme

afovirsen sodium

Herkunft des Produkts

United States

Molecular Mechanisms of Action of Afovirsen Sodium

Fundamental Antisense Principles: Hybridization and Duplex Formation

The foundational principle of afovirsen sodium's action lies in its ability to bind with high specificity to its complementary mRNA sequence. nih.govfrontiersin.org This process, known as hybridization, involves the formation of a stable duplex between the single-stranded antisense oligonucleotide (ASO) and the target mRNA. The sequence of this compound is designed to be the reverse complement of a specific region of the HPV E2 mRNA, allowing for Watson-Crick base pairing.

The stability of this newly formed DNA-RNA heteroduplex is a critical determinant of the antisense effect. sigmaaldrich.com Phosphorothioate (B77711) modification in the backbone of this compound, where a non-bridging oxygen atom is replaced by a sulfur atom, enhances its resistance to nuclease degradation and can influence its binding affinity to the target mRNA. researchgate.net While this modification is crucial for the drug's stability, it can also slightly decrease the thermal stability (Tm) of the duplex compared to unmodified nucleic acids. nih.gov

Ribonuclease H (RNase H) Dependent Mechanisms

The primary and most well-established mechanism of action for many phosphorothioate antisense oligonucleotides, including this compound, is the recruitment and activation of RNase H. najah.edusnmjournals.org

RNase H is a ubiquitous endogenous enzyme found in both the nucleus and cytoplasm of cells that specifically recognizes and cleaves the RNA strand of a DNA-RNA hybrid duplex. najah.edusigmaaldrich.com Upon the formation of the this compound-mRNA duplex, RNase H is recruited to this site. The enzyme then hydrolyzes the phosphodiester bonds of the mRNA strand, leading to its degradation. sigmaaldrich.com This cleavage of the target mRNA effectively prevents it from being translated into the E2 protein, thereby inhibiting viral replication. nih.gov The antisense oligonucleotide itself remains intact and can potentially hybridize to another target mRNA molecule, acting in a somewhat catalytic manner. snmjournals.org

For RNase H to be activated, a DNA-RNA heteroduplex must be formed. sigmaaldrich.com The enzyme's activity is generally independent of the specific nucleotide sequence but is dependent on the structural integrity of the hybrid. sigmaaldrich.com Research has shown that RNase H can cleave DNA/RNA duplexes as short as 5 or 6 base pairs. gene-tools.com The phosphorothioate modification present in this compound is compatible with RNase H activity. researchgate.net The efficiency of RNase H-mediated cleavage can be influenced by the accessibility of the target sequence on the mRNA, which can be affected by the mRNA's secondary and tertiary structures. researchgate.net

Translational Arrest Mechanisms Independent of RNase H

While RNase H-mediated degradation is a major pathway, antisense oligonucleotides can also inhibit protein synthesis through RNase H-independent mechanisms, primarily through translational arrest or steric hindrance. nih.govcapes.gov.br In this scenario, the binding of the ASO to the mRNA physically blocks the ribosomal machinery from initiating or elongating the polypeptide chain. nih.govmdpi.com this compound was specifically designed to be complementary to the messenger ribonucleic acid sequence for the translation initiation codon of the E2 protein. nih.govresearchgate.net By binding to this critical region, it can sterically hinder the assembly of the ribosome on the mRNA, thereby directly blocking translation. mdpi.com This mechanism does not require the degradation of the mRNA.

Preclinical Target Identification and Validation Research

Identification of Viral Genomic Targets for Antisense Intervention

Antisense oligonucleotide (ASO) technology operates by introducing a short, synthetic strand of nucleic acid that is complementary to a specific messenger RNA (mRNA) sequence. This binding, or hybridization, prevents the mRNA from being translated into a functional protein, effectively silencing the gene. The selection of an appropriate target sequence is therefore the most critical step in the development of an antisense therapeutic.

The E2 protein of the Human Papillomavirus is a key regulatory factor that plays a crucial role in viral transcription and DNA replication. nih.govnih.gov Its essential function makes it a rational and compelling target for antiviral intervention. nih.govasm.org Researchers identified that disrupting the production of the E2 protein could halt the virus's ability to propagate.

Afovirsen sodium, known in preclinical studies as ISIS 2105, is a 20-residue phosphorothioate (B77711) oligonucleotide. asm.orgnih.gov This compound was specifically designed to be complementary to the mRNA sequence at the translation initiation codon of the E2 protein for HPV types 6 and 11, the two types most commonly associated with genital warts. nih.govnih.gov The phosphorothioate modification of the oligonucleotide's backbone increases its resistance to degradation by cellular enzymes (nucleases), enhancing its stability and duration of action.

In vitro studies were conducted to validate this targeting strategy. Using models such as E2-dependent transactivation assays, researchers demonstrated that ISIS 2105 could inhibit the function of the E2 protein. nih.govasm.org The inhibition was shown to be sequence-specific and dependent on the concentration of the oligonucleotide. nih.govasm.org Further experiments in cell culture systems designed to monitor HPV-11 DNA replication showed that ISIS 2105 had potent antiviral activity, with an IC50 (half-maximal inhibitory concentration) of approximately 70 nM. nih.gov These findings supported the rationale of E2 as a viable target and identified this compound as a promising candidate for antisense therapy against HPV infections. nih.govasm.org

Table 1: Profile of this compound (ISIS 2105) as an Antisense Agent

Feature Description Reference(s)
Compound Name This compound (ISIS 2105) nih.govasm.org
Molecular Type Phosphorothioate Oligonucleotide asm.orgnih.gov
Length 20 residues (20-mer) asm.orgnih.gov
Viral Target E2 gene product of Human Papillomavirus (HPV) nih.govnih.gov
Specific HPV Types Designed to target HPV-6 and HPV-11 nih.govnih.gov
Mechanism of Action Binds to the translation initiation site of E2 mRNA, blocking protein synthesis nih.govgoogle.com

| Preclinical Validation | Demonstrated inhibition of E2-dependent transactivation and viral replication in vitro | asm.orgnih.gov |

The development of antisense therapies for HPV did not occur in isolation. The broader field of ASO research provided important context and proof-of-concept. A notable success in this area was the development of Fomivirsen, an ASO drug approved for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. iiarjournals.org This demonstrated the viability of ASO technology as a therapeutic strategy against viral diseases.

Interestingly, research into HPV-targeted oligonucleotides has sometimes revealed cross-reactivity. For instance, one study found that an antisense oligonucleotide designed to target the E1 start region of HPV11 also exhibited "nonspecific" antiviral activity against mouse cytomegalovirus (CMV), a context where antisense activity based on its sequence would not be expected. researchgate.net This highlights the complexity of ASO action, where effects other than pure antisense hybridization can sometimes contribute to biological activity.

Cellular Gene Expression Modulation Studies

While the primary goal of Afovirsen is to inhibit the expression of a viral gene, the introduction of any therapeutic agent can potentially modulate the expression of host cellular genes. Such modulation can occur through direct "off-target" effects, where the oligonucleotide interacts with unintended cellular mRNAs, or through indirect downstream consequences of inhibiting the primary target. The HPV E2 protein itself interacts with numerous host cell proteins and influences cellular processes. scienceopen.com Therefore, inhibiting its production could foreseeably alter the expression of various cellular genes involved in pathways like cell cycle control and apoptosis. scienceopen.com

Studies on other compounds illustrate how such modulation is investigated. For example, sodium butyrate (B1204436) has been shown to upregulate the expression of the Stat3 gene while suppressing pro-inflammatory gene expression in microglial cells. researchgate.net In a different context, SGLT2 inhibitors, a class of drugs used in diabetes and heart failure, have been found to downregulate pro-inflammatory genes in adipose tissue and alter the expression of genes involved in cardiac fibrosis. frontiersin.org These examples demonstrate the principle and importance of studying the broader impact of a drug on cellular gene expression, a key consideration in preclinical research.

Pharmacological Research and Preclinical Models for Antisense Oligonucleotides

In Vitro Cellular Studies

The in vitro evaluation of Afovirsen sodium has been pivotal in understanding its mechanism of action and antiviral activity. Due to the species specificity of human cytomegalovirus (HCMV), in vitro tissue culture settings have been the primary method for demonstrating its effects fda.gov.

Specific studies detailing the precise cellular uptake mechanisms of this compound are not extensively available in the reviewed literature. However, phosphorothioate (B77711) oligonucleotides, the class of compounds to which this compound belongs, are known to enter cells through adsorptive endocytosis, a process mediated by cell surface proteins that bind to the oligonucleotide backbone.

Detailed information regarding the specific subcellular distribution and localization of this compound within cellular compartments is not thoroughly described in the available research. Following cellular uptake, antisense oligonucleotides are typically observed in both the cytoplasm and the nucleus, where they can interact with their target mRNA.

The intracellular metabolism of phosphorothioate oligonucleotides like this compound is primarily mediated by cellular nucleases. These enzymes, including endonucleases and exonucleases, can degrade the oligonucleotide. The phosphorothioate modification in the backbone of this compound provides a degree of resistance to degradation by these nucleases compared to unmodified oligonucleotides, contributing to its biological activity.

This compound has demonstrated potent and specific inhibitory activity against human cytomegalovirus (CMV) in various cell culture systems. It functions as an antisense agent by binding to the mRNA transcripts of the major immediate-early region 2 (IE2) of CMV drugbank.com. This binding prevents the synthesis of proteins that are essential for the regulation of viral gene expression and viral replication fda.govdrugbank.com.

The antiviral activity of Afovirsen has been confirmed in human fibroblast cells (such as MRC-5 cells) and human retinal pigment epithelial (RPE) cells medchemexpress.commedchemexpress.com. Research has shown that Afovirsen inhibits CMV replication in these cell lines in a dose-dependent manner medchemexpress.commedchemexpress.comnih.gov.

There is no available information from the conducted research regarding the effects of this compound on the replication of human papillomavirus type 11 (HPV-11) in squamous cell carcinoma (SCC-4) cells.

The inhibitory effect of this compound on CMV replication is dose-dependent. Studies have determined the 50% inhibitory concentration (IC50) in various cell lines, quantifying the potency of the compound.

Table 1: Dose-Response of this compound Against CMV in Cell-Based Assays

Cell Line Parameter Value Reference
Human Retinal Pigment Epithelial (RPE) Mean IC50 0.03 µM medchemexpress.commedchemexpress.com
Human Fibroblast (MRC-5) Mean IC50 0.2 µM medchemexpress.commedchemexpress.com
Human Fibroblast Median EC50 0.34 ± 0.25 µM drugbank.com

In Vivo Animal Model Research

The evaluation of this compound in animal models has been limited, primarily due to the lack of suitable animal models for HCMV infection fda.gov. The virus's high degree of species specificity means it does not replicate effectively in non-human hosts, making it challenging to study antiviral efficacy in vivo.

Despite these limitations, some preclinical studies have been conducted in animals to assess the compound's pharmacokinetics. Intravitreal drug clearance studies in rabbits, for instance, have been performed and revealed that Afovirsen follows first-order kinetics with a half-life of 62 hours in this model nih.gov.

Tissue Distribution and Accumulation Patterns in Animal Organs

Following administration in animal models, phosphorothioate oligonucleotides are not distributed uniformly throughout the body. They display specific patterns of accumulation in various organs, with the highest concentrations consistently found in the kidney and liver nih.govnih.govnih.gov.

In rodent models, immunohistochemistry, fluorescence microscopy, and autoradiography have all confirmed a similar pattern of distribution nih.gov. The most heavily labeled cells include the proximal tubule cells in the kidney cortex and the Kupffer and endothelial cells in the liver nih.govmediford.com. This indicates that these organs are primary sites for the uptake and sequestration of these molecules.

The spleen also shows significant accumulation, particularly in cells surrounding the sinusoids and in nucleated cells within the red pulp nih.govmediford.com. In contrast, the white pulp of the spleen shows little to no oligonucleotide presence nih.gov. Other tissues that demonstrate notable uptake include bone marrow and lymph nodes nih.govnih.gov.

Conversely, tissues such as muscle and epithelial cells in the skin and intestine exhibit weak to negative signals for these compounds nih.gov. While initial distribution at early time points (e.g., 2 hours post-injection) can be seen in the extracellular matrix of connective tissues, by 24 hours, the oligonucleotides are predominantly found intracellularly nih.gov. Studies in mice have shown that after repeated administrations, the liver and kidney can exhibit a 2- to 3-fold accumulation of the oligonucleotide nih.gov. There is no specific mention in the provided search results of distribution patterns within the retina for this class of compounds.

OrganAccumulation LevelSpecific Cellular Localization (in Rodent Models)
KidneyHighProximal tubule cells in the cortex nih.govmediford.com.
LiverHighKupffer cells and sinusoidal endothelial cells nih.govmediford.com.
SpleenModerate to HighCells of the red pulp and surrounding sinusoids nih.govmediford.com.
Bone MarrowModerateLarge, nucleated cells in the red marrow nih.gov.
Lymph NodesModerateGeneral accumulation observed nih.govnih.gov.
Muscle (Skeletal)Low to NoneSignal is weak or negative nih.gov.
BrainLow to NoneDoes not typically cross the blood-brain barrier nih.gov.

Oligonucleotide Stability and Metabolic Clearance in Animal Systems

The phosphorothioate modification is critical for the in vivo stability of antisense oligonucleotides, making them significantly more resistant to degradation by nucleases than their unmodified phosphodiester counterparts nih.govnih.gov. Unmodified oligonucleotides can have half-lives as short as 5-30 minutes in biological matrices, whereas the phosphorothioate backbone extends this stability, allowing the drug to reach its target RNA nih.gov.

Metabolism is the primary mechanism of clearance for phosphorothioate oligonucleotides from the body nih.gov. This process is mediated by nucleases, primarily through the activity of exonucleases that sequentially cleave nucleotides from the ends of the oligonucleotide chain nih.govtandfonline.com. This results in the formation of chain-shortened metabolites nih.gov. Both 3'- and 5'-exonuclease-mediated hydrolysis has been observed tandfonline.com. While endonucleases may also play a role in the initial cleavage of the oligonucleotide in tissues, the predominant pattern of metabolites observed in plasma and tissues is consistent with exonuclease activity nih.govtandfonline.com.

The liver and kidneys are the main organs responsible for this metabolic process pnas.orgnih.gov. Studies in mice have shown that after 48 hours, about 50% of the oligonucleotide found in the kidney and liver is degraded, compared to only 15% degradation in plasma, stomach, heart, and intestine pnas.orgnih.gov. The resulting shortened metabolites are generally considered too short to retain pharmacological antisense activity and are eventually cleared from the body, partly through renal excretion nih.govtandfonline.com.

Development and Optimization of Animal Models for Antiviral Activity Evaluation

Evaluating the antiviral activity of compounds like Afovirsen, which targets Human Papillomavirus (HPV), requires specialized preclinical models that can accurately replicate the viral life cycle. Since HPV has a unique life cycle that is tightly linked to the differentiation of epithelial cells, standard animal models are often insufficient iiarjournals.orgnih.gov.

One of the most valuable in vitro/ex vivo models is the organotypic raft culture system iiarjournals.orgnih.gov. This three-dimensional cell culture model uses keratinocytes (the natural host cells for HPV) grown at an air-liquid interface, which allows them to stratify and differentiate in a manner that mimics human epithelial tissue iiarjournals.org. This system is crucial because it supports the complete, differentiation-dependent life cycle of HPV, including vegetative viral DNA replication and the production of infectious virions iiarjournals.orgnih.gov. Researchers have used this model to test the efficacy of antisense oligonucleotides targeting HPV. For example, an oligonucleotide named ORI-1001, designed against the E1 mRNA start site of HPV6 and HPV11, was shown to significantly inhibit HPV31b genome amplification and gene expression in raft cultures iiarjournals.orgnih.gov. This system allows for the direct application of therapeutic agents to the tissue, mimicking topical treatment iiarjournals.org.

For in vivo evaluation, mouse xenograft models have been employed. In these models, human tissue infected with HPV is grafted onto immunocompromised mice iiarjournals.org. This allows for the study of papillomavirus growth and the effects of antiviral agents in a living organism. An antisense oligonucleotide targeting the E1 start region of HPV-11 was shown to inhibit papillomavirus growth in such a mouse xenograft model iiarjournals.org. These models are essential for assessing the therapeutic potential of anti-HPV compounds before they can be considered for human clinical trials.

Comparative Pharmacokinetic Behavior Between In Vitro and In Vivo Models

Comparing pharmacokinetic data from in vitro (laboratory-based) and in vivo (animal) models is a critical step in the development of antisense oligonucleotides. While each type of model provides valuable information, there are inherent differences in their predictive capabilities.

In vitro models, such as tissue homogenates (e.g., from rat liver), subcellular fractions, or purified enzyme solutions, are useful for the initial assessment of metabolic stability and for identifying potential metabolic pathways nih.govresearchgate.net. These systems allow for rapid screening and can help in understanding the fundamental interactions between an oligonucleotide and metabolic enzymes like nucleases nih.govresearchgate.net. For instance, in vitro studies have reported that the metabolism of antisense oligonucleotides is often driven by 3'-exonucleases nih.gov.

However, in vitro systems cannot fully replicate the complex environment of a living organism nih.gov. In vivo pharmacokinetics are influenced by a multitude of factors not present in vitro, including:

Protein Binding: Phosphorothioate oligonucleotides are highly bound to plasma proteins in vivo, which affects their distribution and availability for metabolism nih.gov.

Tissue Distribution: The extensive and differential uptake of oligonucleotides into various tissues, such as the liver and kidney, means that local drug concentrations and metabolic rates can vary significantly from what is observed in a homogenous in vitro system nih.govsemanticscholar.org.

Complex Metabolic Pathways: The complete metabolic profile in vivo can be more complex, potentially involving both endonucleases and exonucleases, whereas in vitro assays may favor one pathway over another nih.gov.

Therefore, while in vitro studies are valuable for predicting metabolic pathways and for the development of analytical methods, in vivo animal studies are indispensable for understanding the complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including rates of clearance, tissue half-lives, and accumulation patterns nih.govnih.gov. The data from animal models provide a more comprehensive basis for predicting pharmacokinetic parameters in humans tandfonline.com.

Non Clinical Toxicity and Safety Assessment Research in Antisense Development Mechanistic Focus

Oligonucleotide-Protein Interactions: Research on Binding to Plasma and Intracellular Proteins

Afovirsen sodium, a phosphorothioate (B77711) oligonucleotide, demonstrates a notable affinity for binding to various proteins within the body, a characteristic that significantly influences its pharmacokinetic profile. Research has shown that phosphorothioate oligonucleotides, due to the presence of sulfur atoms in their backbone, exhibit increased lipophilicity which may contribute to their non-specific affinity for proteins. snmjournals.org

In plasma, afovirsen and similar phosphorothioate oligonucleotides are extensively bound to proteins. nih.gov In vitro studies and size-exclusion high-performance liquid chromatography (HPLC) have identified albumin and alpha-2-macroglobulin as the primary plasma proteins that bind to radiolabeled afovirsen (specifically, [14C]ISIS 2105). nih.govresearchgate.net This binding is significant, as it reduces the rate of renal clearance and increases the circulation time of the oligonucleotide. nih.gov The interaction with albumin, the main plasma protein responsible for this binding, is a key factor in preventing rapid excretion through the kidneys. researchgate.net

The binding affinity is not uniform across all oligonucleotide forms. Studies on metabolites of phosphorothioate oligonucleotides have shown that the degree of protein binding decreases as the length of the oligonucleotide metabolite is reduced. science.gov While the phosphorothioate backbone enhances protein binding, it can also lead to non-specific interactions with intracellular proteins. nih.govfrontiersin.org These interactions can influence the distribution of the drug to various tissues and its eventual metabolism.

It is important to note that the complex formed between plasma proteins and afovirsen-derived radioactivity can be dissociated, indicating that a significant portion of the plasma radioactivity corresponds to the intact parent compound. nih.gov

Protein Binding of this compound
Protein Binding Characteristics Significance
Albumin Primary binding protein in plasma. nih.govresearchgate.netReduces renal clearance, increases circulation time. nih.govresearchgate.net
Alpha-2-macroglobulin Identified as a binding protein in plasma. nih.govresearchgate.netContributes to the overall protein binding profile.
Intracellular Proteins Non-specific binding occurs. nih.govfrontiersin.orgInfluences tissue distribution and metabolism. frontiersin.org

Immunostimulatory Properties of Phosphorothioate Oligonucleotides in Animal Models

Phosphorothioate oligonucleotides, including afovirsen, are known to possess immunostimulatory properties, a phenomenon observed in various animal models. These effects are generally independent of the oligonucleotide's specific antisense sequence and are considered a class effect of phosphorothioate compounds. nih.gov

A significant finding in non-human primate studies is the activation of the alternative complement pathway by phosphorothioate oligonucleotides. researchgate.netuniversiteitleiden.nl This activation is concentration-dependent and can lead to transient hemodynamic changes, particularly with bolus administration. researchgate.netnih.gov Research on a similar phosphorothioate oligonucleotide, ISIS 2302, revealed that complement activation was selective for the alternative pathway in monkey serum and occurred at specific concentrations. nih.gov Interestingly, this effect appears to be species-specific, with monkeys showing greater sensitivity than humans. universiteitleiden.nlnih.gov The mechanism is thought to involve the oligonucleotide binding to and disrupting the function of Factor H, a regulatory protein that limits alternative pathway activation. universiteitleiden.nlnih.gov

The immunostimulatory effects of some phosphorothioate oligonucleotides are mediated through Toll-like receptor (TLR) signaling. researchgate.net Specifically, unmethylated cytosine-phosphate-guanosine (CpG) dinucleotides within an oligonucleotide sequence can be recognized by TLR9, leading to an immune response. nih.govresearchgate.netresearchgate.net This recognition triggers the activation of various immune cells and the release of cytokines. researchgate.net While the phosphorothioate backbone itself has innate immunostimulatory activity, the presence of CpG motifs can significantly enhance this effect. researchgate.net

In preclinical animal models, particularly mice, repeated administration of phosphorothioate oligonucleotides has been shown to induce a range of immunostimulatory effects. These include dose-dependent splenomegaly (enlargement of the spleen), lymphoid hyperplasia, and mixed mononuclear cell infiltrates in multiple organs. nih.govresearchgate.net Studies have demonstrated that the administration of CpG-containing phosphorothioate oligonucleotides in mice leads to the activation of macrophages, dendritic cells, NK cells, T cells, and B cells. researchgate.net This cellular activation results in the production and release of a variety of cytokines, such as interleukin-12 (B1171171) (IL-12), interferon-gamma (IFN-gamma), and tumor necrosis factor-alpha (TNF-alpha). researchgate.net Immunohistochemical analysis has confirmed that the cell infiltrates in the liver and kidney are primarily mononuclear cells, associated with increased expression of intracellular adhesion molecule-1 (ICAM-1) and the cytokine interleukin-6. researchgate.net

Tissue-Specific Accumulation and Associated Histopathological Observations in Animal Toxicology Studies

Toxicology studies in animals have revealed a pattern of tissue-specific accumulation of phosphorothioate oligonucleotides like afovirsen, with corresponding histopathological changes observed in these tissues.

The kidneys and liver are major sites of accumulation for these compounds. nih.govpatsnap.comdoi.org Following administration, these oligonucleotides are rapidly distributed to most peripheral tissues, with the highest concentrations found in the kidney, liver, and to a lesser extent, the spleen. doi.org

Renal Effects: In the kidneys, afovirsen (ISIS 2105) and other phosphorothioate oligonucleotides accumulate primarily in the proximal tubular epithelial cells. patsnap.comnih.gov A characteristic finding is the appearance of basophilic cytoplasmic granulation within these cells, which increases with the dose. patsnap.comnih.gov Immunohistochemical staining has confirmed the localization of the oligonucleotide within these granules. patsnap.comnih.gov At higher doses, this accumulation is associated with histopathological changes, including minimal to moderate renal proximal tubular degeneration. patsnap.comnih.gov This degeneration can manifest as epithelial cell swelling, vacuolation, and detachment from the basement membrane. bjvp.org.br

Splenic and Other Organ Effects: In rodent studies, a common finding is dose-dependent splenomegaly (enlarged spleen) and lymphoid hyperplasia. nih.gov This is often accompanied by multiorgan mixed mononuclear cell infiltrates. nih.gov In the liver, high concentrations of oligonucleotides have been associated with Kupffer cell hypertrophy in mice. nih.gov

Histopathological Findings in Animal Studies
Organ Observation Details
Kidney Renal Proximal Tubular DegenerationObserved at higher doses, characterized by cell swelling and vacuolation. patsnap.comnih.govbjvp.org.br
Cytoplasmic GranulationBasophilic granules containing the oligonucleotide appear in proximal tubular cells. patsnap.comnih.gov
Spleen SplenomegalyDose-dependent enlargement of the spleen. nih.govnih.gov
Lymphoid HyperplasiaIncreased number of lymphoid cells. nih.gov
Liver Kupffer Cell HypertrophyEnlargement of Kupffer cells in mice. nih.gov
Multiple Organs Mononuclear Cell InfiltratesPresence of immune cells in various organs. nih.govresearchgate.net

Genetic Toxicology Research Methodologies and Assays for Oligonucleotides

The genotoxic potential of phosphorothioate oligonucleotides has been evaluated using a variety of standard assays. These studies are crucial to assess the risk of mutagenicity (the potential to cause gene mutations) and clastogenicity (the potential to cause chromosome damage).

Research on phosphorothioate oligonucleotides, including compounds similar to afovirsen, has generally shown no evidence of genetic toxicity. nih.gov Standard genetic toxicology studies have been conducted for compounds like ISIS 2302, a phosphorothioate oligonucleotide, with no indication of mutagenic or clastogenic effects. nih.gov

Methodologies used to assess the genetic toxicology of oligonucleotides include:

Mutagenicity Assays: These assays, such as the Ames test (using bacteria) and in vitro mammalian cell gene mutation tests (e.g., at the HPRT or TK locus), are designed to detect point mutations and small deletions or insertions. oup.com

Clastogenicity Assays: These assays, including in vitro chromosome aberration tests in mammalian cells and in vivo micronucleus tests in rodents, are used to identify structural or numerical chromosomal damage.

Advanced Research Methodologies and Analytical Techniques for Antisense Oligonucleotides

Radiolabeling Techniques for In Vivo Tracking and Biodistribution Studies

Radiolabeling is a critical tool for non-invasively tracking the distribution, metabolism, and excretion of oligonucleotide drugs within a biological system. By incorporating a radioactive isotope into the drug's structure, researchers can monitor its journey and persistence in the body.

Carbon-14 (14C) Labeling in Pharmacokinetic Evaluation

Carbon-14 (¹⁴C) labeling has been instrumental in evaluating the pharmacokinetic profile of Afovirsen sodium. In a key study, ¹⁴C-labeled Afovirsen was administered to patients with genital warts to determine the concentration of the intact drug in the lesions over time and to track its systemic absorption and elimination.

This research revealed that intact Afovirsen was present in wart tissue for at least 72 hours at concentrations significantly higher than the estimated minimal inhibitory concentration. The absorption of the radiolabeled compound from the injection site was rapid, with peak plasma concentrations occurring within one hour. The clearance of Afovirsen was primarily due to slow metabolism. A notable finding was that approximately 30% of the radiolabel was eliminated as ¹⁴C-CO₂ in expired air over a six-day period, with the radioactivity found in urine representing metabolites of the drug.

Table 1: Pharmacokinetic Parameters of ¹⁴C-Labeled this compound An interactive data table based on research findings.

ParameterFindingSource
Drug Persistence Intact Afovirsen present in wart tissue for at least 72 hours. snmjournals.org
Peak Plasma Time Achieved within 1 hour of intradermal injection. snmjournals.org
Primary Clearance Attributable to slow metabolism. snmjournals.org
Excretion Pathway ~30% of radiolabel eliminated as ¹⁴C-CO₂ in expired air over 6 days. snmjournals.org
Urinary Content Radioactivity present in urine consisted of Afovirsen metabolites. snmjournals.org

Phosphorus-32 (³²P) and Gallium-68 (⁶⁸Ga) Labeling for Imaging Research

While specific studies detailing the use of Phosphorus-32 (³²P) or Gallium-68 (⁶⁸Ga) for labeling this compound are not prominent in the literature, these isotopes are highly relevant for research on antisense oligonucleotides.

Phosphorus-32 (³²P) is a beta-emitting isotope that can be incorporated into the phosphodiester or phosphorothioate (B77711) backbone of an oligonucleotide. wikipedia.org This technique is extensively used in molecular biology for tracking nucleic acids in vitro, for example, in hybridization analyses like Southern blots. wikipedia.org Due to the short half-life of ³²P (14.3 days) and the nature of its beta emission, its utility for in vivo imaging in larger organisms is limited, but it remains a valuable tool for cellular uptake, stability, and metabolism studies in preclinical models. wikipedia.orgnih.govoup.com

Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide used in Positron Emission Tomography (PET), a powerful in vivo imaging technique. snmjournals.orgnih.govnih.gov Oligonucleotides can be labeled with ⁶⁸Ga by attaching a chelating agent, such as DOTA, to the molecule, which then securely binds the ⁶⁸Ga isotope. nih.govresearchgate.net This methodology allows for the non-invasive, quantitative, whole-body imaging of the oligonucleotide's biodistribution and kinetics in real-time. snmjournals.orgsnmjournals.org This approach is a convenient way to study how different oligonucleotide backbone chemistries affect their behavior in living animals. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Metabolite Identification

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the study of antisense oligonucleotides like this compound. It is used to separate, identify, and quantify the parent compound and its metabolites in biological matrices such as tissue, plasma, and urine.

In the pharmacokinetic evaluation of ¹⁴C-labeled Afovirsen, HPLC analysis was specifically employed to measure the concentration of the intact, full-length oligonucleotide in extracts from protease-digested genital wart tissue. snmjournals.org This allowed researchers to distinguish the active drug from its metabolites or degradation products, providing crucial data on its local persistence and bioavailability at the target site. snmjournals.org The precision of HPLC makes it indispensable for determining the stability of oligonucleotide drugs and understanding their metabolic fate.

Southern Blot Analysis for Viral DNA Replication Monitoring

This compound is designed to inhibit the replication of Human Papillomavirus (HPV) by targeting the E2 protein's messenger RNA. The ultimate measure of its efficacy is the reduction in viral DNA replication. Southern blot analysis is a classic and definitive molecular biology technique used to detect and quantify specific DNA sequences, making it a suitable method for monitoring HPV DNA levels. nih.govspringernature.com

In the context of HPV research, Southern blotting is used to analyze DNA extracted from infected cells to determine the amount of viral DNA present. nih.govresearchgate.net By comparing the signal from HPV DNA in treated versus untreated cells, researchers can quantify the inhibitory effect of a compound like Afovirsen on viral replication. The technique involves separating DNA fragments by gel electrophoresis, transferring them to a membrane, and then probing with a labeled DNA sequence complementary to the HPV genome. nih.gov

Cell-Based Assays and High-Throughput Screening in Drug Discovery Pipelines

The discovery and preclinical development of antiviral drugs like this compound typically involve extensive use of cell-based assays and high-throughput screening (HTS). These systems allow for the rapid testing of large numbers of compounds to identify those with the desired biological activity.

Cell-based assays provide a biologically relevant environment to test the efficacy of antisense oligonucleotides. nih.gov For an agent targeting HPV, a typical assay would involve cells that harbor replicating HPV genomes. These cells would be treated with the test compounds, and the effect on a specific viral process would be measured. For Afovirsen, this could involve quantifying the expression of the E2 protein or, more directly, the amount of viral DNA replication. nih.gov HTS platforms automate this process, enabling the screening of vast chemical libraries to identify lead candidates for further development.

Application of Molecular Biology Techniques (e.g., RNase H assays, Western Blot, Southern blot)

A variety of molecular biology techniques are essential to elucidate the mechanism of action and confirm the biological effects of antisense oligonucleotides.

RNase H Assays: Afovirsen is a phosphorothioate oligonucleotide, a class of antisense drugs whose mechanism can involve the recruitment of the cellular enzyme Ribonuclease H (RNase H). aph-hsps.hunih.gov Upon the oligonucleotide binding to its complementary target mRNA, it creates an RNA-DNA hybrid. RNase H recognizes this hybrid and cleaves the RNA strand, leading to the destruction of the mRNA and preventing protein synthesis. nih.govresearchgate.net An in vitro RNase H cleavage assay can be used to confirm this mechanism. In such an assay, the target mRNA is incubated with the oligonucleotide and RNase H, and the resulting cleavage products are analyzed, typically by gel electrophoresis. nih.gov

Western Blot: To confirm that the inhibition of mRNA leads to a reduction in the target protein, Western blot analysis is employed. nih.govusbio.net This technique is used to detect and quantify the amount of a specific protein in a cell extract. For Afovirsen, which targets the mRNA of the HPV E2 protein, Western blotting would be used to measure the levels of E2 protein in cells treated with Afovirsen compared to untreated cells. usbio.netnih.gov A significant reduction in the E2 protein band would provide strong evidence of the drug's intended biological effect.

Southern Blot: As detailed in section 7.3, Southern blot analysis serves as a crucial tool to measure the ultimate downstream effect of Afovirsen's activity: the inhibition of HPV DNA replication. researchgate.net By demonstrating a reduction in the total amount of viral DNA, this technique provides definitive evidence of the drug's antiviral efficacy.

Evolution and Design Principles of Antisense Oligonucleotide Chemistries in Academic Research

First-Generation Antisense Oligonucleotides: Focus on Phosphorothioates (e.g., Afovirsen Sodium)

First-generation antisense oligonucleotides (ASOs) represent the initial wave of chemically modified nucleic acid-based therapeutics. The primary design principle behind this generation was to overcome the rapid degradation of natural phosphodiester oligonucleotides by cellular nucleases. scielo.br The most prominent and widely studied modification of this era is the phosphorothioate (B77711) (PS) linkage, which defines the first generation of ASOs. scielo.brnih.gov this compound (also known as ISIS 2105) is a notable example of a first-generation phosphorothioate ASO. nih.govnih.gov

In a phosphorothioate oligonucleotide, one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced with a sulfur atom. nih.gov This single atomic substitution imparts several crucial properties:

Nuclease Resistance: The phosphorothioate bond is significantly more resistant to cleavage by endo- and exonucleases compared to the natural phosphodiester bond, which greatly increases the half-life of the ASO in biological systems. scielo.brscielo.br

RNase H Activation: ASOs with a DNA-like gap, including unmodified phosphorothioates, are capable of forming a DNA-RNA heteroduplex with the target mRNA. This duplex is recognized and cleaved by RNase H, an endogenous enzyme, leading to the degradation of the target mRNA and subsequent inhibition of protein expression. scielo.brscielo.br

Cellular Uptake: The polyanionic nature of the phosphorothioate backbone facilitates binding to various cell surface proteins, which can aid in cellular uptake. nih.gov

This compound is a 20-mer phosphorothioate oligonucleotide designed to be complementary to the mRNA of the E2 protein of human papillomavirus (HPV) types 6 and 11. nih.govresearchgate.net The E2 protein is essential for the transcription and replication of the virus. idtdna.com By targeting the E2 mRNA, afovirsen was developed to inhibit viral replication. nih.gov

Despite their advantages, first-generation ASOs like afovirsen also possess certain limitations. The introduction of a chiral center at each phosphorus atom in the PS backbone results in a mixture of diastereomers, which can slightly reduce the binding affinity (melting temperature, Tm) to the target RNA compared to a native phosphodiester oligonucleotide. scielo.br Furthermore, the phosphorothioate modification can lead to non-specific interactions with proteins, which has been associated with certain toxicities. scielo.brnih.gov

Characteristics of First-Generation Phosphorothioate ASOs
PropertyDescriptionReference
Chemical ModificationReplacement of a non-bridging oxygen with a sulfur atom in the phosphate backbone. nih.gov
Primary AdvantageEnhanced resistance to nuclease degradation, leading to a longer biological half-life. scielo.brscielo.br
Mechanism of ActionTypically relies on RNase H-mediated cleavage of the target mRNA. scielo.br
Example CompoundThis compound (ISIS 2105). nih.gov
Key LimitationReduced binding affinity compared to native oligonucleotides and potential for non-specific protein binding. scielo.br

Second-Generation Antisense Oligonucleotides: Modifications for Enhanced Properties (e.g., 2'-O-Methoxyethyl (MOE), 2'-O-Methylthioethyl (MTE))

To address the limitations of first-generation ASOs, second-generation chemistries were developed. The primary focus of this evolution was to enhance binding affinity to the target RNA, further increase nuclease resistance, and improve the toxicological profile. nih.gov These advancements were largely achieved by introducing modifications at the 2'-position of the ribose sugar. nih.govbiosearchtech.com

Among the most successful and widely used second-generation modifications is the 2'-O-methoxyethyl (2'-MOE) group. idtdna.combiosearchtech.com This modification involves the addition of a methoxyethyl group to the 2'-hydroxyl of the ribose. The 2'-MOE modification offers several key advantages over first-generation phosphorothioates:

Increased Binding Affinity: The 2'-MOE modification locks the sugar into an RNA-like C3'-endo pucker, which is favorable for duplex formation with RNA, leading to a significant increase in binding affinity and thermal stability (Tm) of the ASO-mRNA duplex. researchgate.net

Enhanced Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, offering even greater protection against nuclease degradation than the phosphorothioate backbone alone. biosearchtech.com

Reduced Toxicity: ASOs incorporating 2'-MOE modifications generally exhibit a better toxicity profile and a reduction in non-specific protein binding compared to their fully phosphorothioate counterparts. idtdna.com

A critical design principle for many second-generation ASOs is the "gapmer" configuration. nih.govacs.org In this design, a central "gap" of 8-10 deoxynucleotides with phosphorothioate linkages is flanked by "wings" of 2'-modified nucleotides, such as 2'-MOE. acs.org This chimeric design combines the benefits of both generations: the central DNA gap allows for the recruitment and activation of RNase H to cleave the target mRNA, while the 2'-MOE wings provide high binding affinity and nuclease stability. nih.gov

Another second-generation modification is the 2'-O-Methylthioethyl (MTE) group. While less common than 2'-MOE, it was also developed to enhance the properties of ASOs. Research into these various 2'-modifications helped to establish clear structure-activity relationships, guiding the design of more potent and safer antisense therapeutics.

Comparison of First and Second-Generation ASO Properties
PropertyFirst-Generation (Phosphorothioate)Second-Generation (e.g., 2'-MOE)Reference
Primary ModificationPhosphorothioate backbone2'-sugar modifications (e.g., 2'-O-methoxyethyl) nih.govbiosearchtech.com
Binding Affinity (Tm)Slightly reduced vs. nativeSignificantly increased scielo.brresearchgate.net
Nuclease ResistanceGoodExcellent scielo.brbiosearchtech.com
RNase H ActivationYes (if DNA-like)Yes (in "gapmer" design) scielo.brnih.gov
Non-Specific Protein BindingCan be significantReduced scielo.bridtdna.com

Cooperative Antisense Oligonucleotides and Tandem Binding Research

A challenge in antisense technology is achieving high potency and specificity, especially with shorter oligonucleotides. One innovative approach explored in academic research is the use of cooperative antisense oligonucleotides. This strategy involves designing two or more shorter ASOs that bind to adjacent sites on the same target mRNA. oup.comnih.gov When bound in tandem, these oligonucleotides can exhibit cooperative binding, leading to a much more stable complex with the target RNA than either short ASO could form on its own. oup.com

The principle of cooperativity is that the binding of the first oligonucleotide facilitates the binding of the second, often through favorable interactions between the adjacent molecules. Research has shown that two short oligonucleotides that bind without any base separation between their target sites can bind cooperatively. oup.comnih.gov

A key study in this area investigated the use of tandem phosphorothioate oligonucleotides to inhibit HIV-1 replication by targeting the gag mRNA. oup.com To enhance the cooperative interaction, the researchers designed oligonucleotides with extended, complementary "dimerization domains" at their non-binding ends. When the two ASOs bind to their adjacent targets on the mRNA, these domains hybridize to each other, forming a stable duplex stem and effectively locking the ternary complex together. oup.com

The results demonstrated that the binding affinity and biological activity of these cooperative ASO combinations increased with the length of the dimerization domain. oup.com This approach not only enhances binding stability but can also improve specificity, as the cooperative effect requires the presence of both adjacent target sequences. oup.com

HIV-1 Inhibition by Cooperative Antisense Oligonucleotides
Oligonucleotide CombinationDescriptionDimerization Domain LengthHIV-1 Inhibition (IC₅₀, µM)Reference
Oligo A + Oligo BNo dimerization domain0 bases> 1.0 oup.com
Oligo A-2nt + Oligo B-2nt2-nucleotide overhang2 bases0.5 oup.com
Oligo A-4nt + Oligo B-4nt4-nucleotide overhang4 bases0.2 oup.com
Oligo A-6nt + Oligo B-6nt6-nucleotide overhang6 bases0.1 oup.com

Structure-Activity Relationship Studies for Improved Antisense Activity

Structure-activity relationship (SAR) studies are fundamental to the rational design of any therapeutic agent, including antisense oligonucleotides. These studies systematically alter the chemical structure of a molecule and measure the corresponding changes in its biological activity. For ASOs, SAR studies have been crucial in guiding the evolution from first to later-generation chemistries. nih.gov

The primary goals of SAR studies for ASOs are to optimize:

Binding Affinity: The strength with which the ASO binds to its target mRNA, often measured by the melting temperature (Tm) of the duplex.

Nuclease Stability: The resistance of the ASO to degradation in a biological environment.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the ASO.

Potency: The concentration of the ASO required to achieve a desired biological effect (e.g., IC₅₀ for target reduction).

Specificity and Safety: Minimizing off-target effects and toxicity.

For first-generation phosphorothioates like afovirsen, early SAR studies established that while the PS backbone was essential for stability, it could slightly decrease binding affinity. scielo.br Further studies explored how the number and position of PS linkages affected activity and toxicity.

The development of second-generation modifications like 2'-MOE was a direct result of extensive SAR studies. researchgate.net Researchers found that adding small alkyl groups to the 2'-position of the sugar could dramatically increase binding affinity. The 2'-MOE modification provided a superior balance of affinity, stability, and safety compared to other 2'-substituents like 2'-O-methyl. idtdna.com

SAR studies also revealed that while 2'-modifications enhance affinity and stability, they abolish the ability of an ASO to recruit RNase H. nih.gov This critical finding led to the design of the "gapmer" structure, a quintessential example of SAR-driven optimization. By strategically placing different chemical modifications in specific regions of the oligonucleotide, researchers could create a molecule that combines the most desirable properties of different chemistries.

Impact of Chemical Modifications on ASO Activity (General SAR)
Chemical ModificationImpact on Binding Affinity (Tm)Impact on Nuclease ResistanceRNase H RecruitmentReference
Phosphodiester (Unmodified)BaselineVery LowYes scielo.br
Phosphorothioate (PS)Slight DecreaseHighYes scielo.br
2'-O-MethylIncreaseVery HighNo nih.gov
2'-O-Methoxyethyl (MOE)Significant IncreaseExcellentNo idtdna.comresearchgate.net
Gapmer (MOE/PS/MOE)HighExcellentYes nih.gov

Future Directions and Emerging Research Areas for Antisense Oligonucleotides

Exploration of Novel Chemical Modifications for Enhanced Potency and Reduced Off-Target Effects

A primary focus of current research is the development of novel chemical modifications to the oligonucleotide backbone, sugar, and nucleobase to improve the therapeutic index of ASOs. First-generation ASOs, such as afovirsen sodium, utilized phosphorothioate (B77711) (PS) linkages to confer resistance to nuclease degradation. wikipedia.org While effective, this modification can sometimes lead to non-specific protein binding and associated toxicities.

To address these challenges, researchers are exploring a variety of second and third-generation modifications. These include, but are not limited to:

2'-O-Methoxyethyl (2'-MOE): This modification enhances binding affinity to target RNA and improves nuclease resistance and pharmacokinetic properties.

Bridged Nucleic Acids (BNAs) and Locked Nucleic Acids (LNAs): These constrained analogues "lock" the sugar moiety into a specific conformation, leading to a significant increase in binding affinity and metabolic stability.

Peptide Nucleic Acids (PNAs): In PNAs, the entire sugar-phosphate backbone is replaced by a polyamide chain. This neutral backbone eliminates the negative charge associated with native oligonucleotides and PS-ASOs, potentially reducing off-target effects related to charge interactions.

The goal of these modifications is to create ASOs with enhanced potency, allowing for lower effective doses, and to minimize off-target effects by reducing non-specific interactions with cellular components.

Advanced Delivery Systems for Targeted Research Applications (e.g., lipid nanoparticles, antibody conjugates)

Effective delivery of ASOs to target tissues and cells remains a significant hurdle. While ASOs show good distribution to the liver and kidneys, targeting other organs and cell types is more challenging. To overcome this, several advanced delivery strategies are under investigation:

Lipid Nanoparticles (LNPs): These are lipid-based carriers that can encapsulate ASOs, protecting them from degradation and facilitating their uptake into cells. LNPs can also be modified with targeting ligands to direct them to specific cell types.

Antibody-Oligonucleotide Conjugates (AOCs): In this approach, an ASO is chemically linked to a monoclonal antibody that recognizes a specific cell surface receptor. This allows for highly targeted delivery of the ASO to the desired cell population.

Polymer-based Nanoparticles: A variety of biocompatible polymers are being explored to create nanoparticles for ASO delivery, offering flexibility in size, charge, and the incorporation of targeting moieties.

These advanced delivery systems hold the promise of increasing the therapeutic window of ASOs by concentrating the drug at the site of action and reducing systemic exposure.

Identification of New Therapeutic Targets in Viral and Cellular Pathogenesis Research

The antisense mechanism, which relies on Watson-Crick base pairing, allows for the rational design of ASOs to target virtually any RNA of interest. patsnap.com This provides a powerful tool for identifying and validating new therapeutic targets in a wide range of diseases. This compound, for instance, was designed to target the E2 gene product of Human Papillomavirus (HPV)-11, a key regulator of viral replication. patsnap.com

Future research will continue to leverage ASO technology to:

Explore the "undruggable" transcriptome: Many disease-associated RNAs are not translated into proteins and are therefore not amenable to traditional small molecule or antibody therapies. ASOs can directly target these non-coding RNAs.

Investigate novel viral targets: As our understanding of viral pathogenesis deepens, new essential viral genes and non-coding RNAs will be identified as potential targets for antiviral ASO therapies.

Modulate cellular pathways involved in disease: ASOs can be used to target host factors that are essential for viral replication or that are dysregulated in other diseases, offering a complementary approach to directly targeting the pathogen or the disease-causing gene.

Integration of Computational Modeling and Artificial Intelligence in ASO Design and Discovery

The design of an optimal ASO involves considering numerous parameters, including target site accessibility, potential for off-target binding, and the impact of chemical modifications. Computational modeling and artificial intelligence (AI) are emerging as powerful tools to streamline and improve this process.

Predictive Algorithms: AI-powered algorithms can analyze large datasets of RNA sequences and structures to predict the most effective and specific target sites for ASOs.

In Silico Screening: Computational models can be used to screen virtual libraries of ASO designs for their predicted efficacy and potential for off-target effects, reducing the need for extensive and time-consuming laboratory experiments.

Optimization of Chemical Modifications: Machine learning models can help to identify the optimal combination and placement of chemical modifications to achieve the desired pharmacokinetic and pharmacodynamic properties.

The integration of these in silico approaches is expected to accelerate the discovery and development of new ASO therapeutics.

Fundamental Research on Oligonucleotide Biology and Interactions within Complex Biological Systems

A deeper understanding of the fundamental biology of oligonucleotides is crucial for the continued advancement of the field. This includes research into:

Cellular uptake and trafficking: How are ASOs taken up by different cell types, and how do they navigate the intracellular environment to reach their target RNA?

Mechanism of action: While the primary mechanism of many ASOs is the RNase H-mediated degradation of the target RNA, other mechanisms, such as steric hindrance of translation or modulation of splicing, are also being explored.

Immunostimulatory properties: Certain oligonucleotide sequences and chemical modifications can be recognized by the innate immune system, leading to an inflammatory response. Understanding and mitigating these effects is a key area of research.

Continued fundamental research in these areas will provide the foundation for the design of safer and more effective ASO therapies in the future.

Q & A

Q. What experimental approaches are recommended to elucidate Afovirsen sodium’s molecular mechanism of action?

To determine the mechanism, employ surface plasmon resonance (SPR) assays to quantify binding affinity to target nucleic acids or proteins . Pair this with RNA interference (RNAi) knockdown of suspected pathways to confirm functional relevance in cellular models. Structural characterization via cryo-EM or X-ray crystallography can resolve binding conformations . Validate findings using dose-response assays in relevant in vitro systems (e.g., primary cell lines or organoids) to ensure reproducibility.

Q. Which in vitro assays are most reliable for assessing this compound’s bioactivity?

Standard assays include:

  • Cell viability assays (MTT, ATP luminescence) to quantify cytotoxicity.
  • qRT-PCR or RNA-Seq to measure target gene expression modulation.
  • Fluorescent reporter systems (e.g., luciferase under target promoter control) for dynamic activity tracking. Include positive/negative controls (e.g., scrambled oligonucleotide controls) and triplicate technical replicates to minimize variability .

Q. How should researchers design dose-response studies for this compound?

Use logarithmic concentration ranges (e.g., 0.1–100 µM) to capture EC50/IC50 values. Account for sodium’s solubility and stability in buffer systems (e.g., PBS vs. serum-containing media). Monitor time-dependent effects by sampling at 24-, 48-, and 72-hour intervals. Prevalidate assays with a reference compound (e.g., a known antisense oligonucleotide) to ensure sensitivity .

Advanced Research Questions

Q. What strategies optimize this compound’s delivery in vivo or in resistant cell models?

Advanced delivery systems include:

  • Lipid nanoparticles (LNPs) with ionizable cationic lipids to enhance endosomal escape.
  • GalNAc conjugates for hepatocyte-specific targeting.
  • pH-responsive polymers to improve tissue penetration. Validate delivery efficiency using confocal microscopy (e.g., fluorescently tagged Afovirsen) and quantify tissue biodistribution via LC-MS/MS .

Q. How can contradictory efficacy data across studies be systematically resolved?

Conduct a meta-analysis with the following steps:

  • Define inclusion criteria : Peer-reviewed studies using standardized assays (e.g., EC50 < 10 µM).
  • Adjust for variables : Dosage range, cell type (primary vs. immortalized), and sodium batch purity.
  • Apply statistical rigor : Use random-effects models to account for inter-study heterogeneity . Address confounding factors (e.g., off-target effects) via RNA-Seq profiling of treated vs. untreated models .

Q. What methodologies are critical for assessing this compound’s off-target effects?

  • Transcriptome-wide analysis : RNA-Seq to identify dysregulated genes beyond the primary target.
  • Proteomic screening : Mass spectrometry to detect unintended protein interactions.
  • In silico prediction tools : Use tools like BLAST or CLIP-Seq databases to predict sequence-specific off-target binding. Cross-validate findings with CRISPR-Cas9 knockout models to confirm causality .

Data Contradiction & Validation

Q. What steps ensure reproducibility when replicating this compound studies?

  • Document batch variability : Include Certificate of Analysis (CoA) for each sodium batch (e.g., HPLC purity >95%).
  • Standardize protocols : Adopt MIAME (Minimum Information About a Microarray Experiment) guidelines for omics data .
  • Share raw data : Deposit datasets in repositories like Gene Expression Omnibus (GEO) for independent validation .

Methodological Considerations Table

Parameter Recommendation Evidence Source
Target validationRNAi knockdown + rescue experiments
Dose optimizationLogarithmic ranges with reference controls
Off-target screeningRNA-Seq + proteomic profiling
Delivery optimizationLNPs with in vivo biodistribution tracking

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.